molecular formula C9H14O2 B13988666 Prop-2-yn-1-yl hexanoate CAS No. 1932-94-1

Prop-2-yn-1-yl hexanoate

Cat. No.: B13988666
CAS No.: 1932-94-1
M. Wt: 154.21 g/mol
InChI Key: BCJLWLQDTCGSFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-propyn-1-yl ester can be synthesized through the esterification reaction between hexanoic acid and 2-propyn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 2-propyn-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation to obtain the ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-propyn-1-yl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 2-propyn-1-ol.

    Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of esters.

    Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.

Major Products Formed

    Hydrolysis: Hexanoic acid and 2-propyn-1-ol.

    Reduction: 2-propyn-1-ol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Hexanoic acid, 2-propyn-1-yl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: The ester may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-propyn-1-yl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of hexanoic acid and 2-propyn-1-ol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Hexanoic acid, 2-propyn-1-yl ester can be compared with other esters such as:

    Hexanoic acid, allyl ester: Similar in structure but with an allyl group instead of a propynyl group.

    Hexanoic acid, ethyl ester: Contains an ethyl group instead of a propynyl group.

    Hexanoic acid, methyl ester: Contains a methyl group instead of a propynyl group.

Properties

CAS No.

1932-94-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

prop-2-ynyl hexanoate

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h2H,3,5-8H2,1H3

InChI Key

BCJLWLQDTCGSFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC#C

Origin of Product

United States

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